molecular formula C23H23N5OS2 B2923109 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1189659-90-2

2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2923109
CAS No.: 1189659-90-2
M. Wt: 449.59
InChI Key: GIRBFUHJBDBHSO-UHFFFAOYSA-N
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Description

The compound 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a heterocyclic derivative featuring a thiazolo[4,5-d]pyrimidine core. This scaffold is modified at position 2 with a benzyl(methyl)amino group and at position 7 with a sulfanyl-linked acetamide moiety substituted with a 4-methylbenzyl group. Such structural features are characteristic of compounds designed for pharmacological applications, particularly kinase inhibition or antimicrobial activity, due to their ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Properties

IUPAC Name

2-[[2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS2/c1-16-8-10-17(11-9-16)12-24-19(29)14-30-22-20-21(25-15-26-22)27-23(31-20)28(2)13-18-6-4-3-5-7-18/h3-11,15H,12-14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRBFUHJBDBHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. The final steps involve the addition of the benzyl(methyl)amino group and the acetamide functionality. Common reagents used in these reactions include thioamides, halogenated pyrimidines, and various amines. Reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Structural Analogues

Three structurally related compounds are analyzed for comparison:

Compound ID Core Structure Substituents Molecular Formula Notable Features
Target Compound Thiazolo[4,5-d]pyrimidine - Position 2: Benzyl(methyl)amino
- Position 7: Sulfanyl-N-(4-methylbenzyl)acetamide
C₂₃H₂₅N₅S₂O Enhanced lipophilicity due to aromatic and methyl substituents
Compound A () Thiazolo[4,5-d]pyrimidine - Position 3: 4-Ethoxyphenyl
- Position 6: Methyl
- Position 7: Oxo and thioxo groups
- Position 5: Sulfanyl-linked N-benzyl acetamide
C₂₄H₂₆N₄O₃S₃ Ethoxy group increases polarity; thioxo moiety enhances hydrogen bonding
Compound B () Cyclopenta-thieno[2,3-d]pyrimidine - Position 2: Sulfanyl-linked diethylaminoethyl acetamide
- Position 4: Piperidin-1-ylpropylsulfanyl
C₂₄H₃₀N₄S₂ Polar diethylamino group improves solubility but reduces membrane permeability

Functional Implications

  • Hydrogen Bonding : The absence of a thioxo group (present in Compound A ) may reduce target binding affinity but increase metabolic stability.
  • Solubility: Compound B’s diethylaminoethyl substituent confers higher aqueous solubility, whereas the target compound’s methylbenzyl group may require formulation optimization for clinical use.

Toxicity and Metabolism

  • Metabolic Stability : The 4-methylbenzyl group may slow oxidative metabolism (compared to Compound A ’s ethoxy group), reducing hepatotoxicity risks.
  • Reactive Metabolites: Methyl substituents on aromatic rings (e.g., 4-methylbenzyl) are less prone to forming toxic quinone intermediates than ethoxy groups .

Biological Activity

The compound 2-({2-[benzyl(methyl)amino]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule characterized by its thiazole and pyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N5OS2C_{22}H_{20}N_{5}OS_{2} with a molecular weight of 453.6 g/mol. The structure incorporates various functional groups that contribute to its biological effects:

PropertyValue
Molecular FormulaC22H20N5OS2C_{22}H_{20}N_{5}OS_{2}
Molecular Weight453.6 g/mol
CAS Number1189994-63-5

Compounds similar to this structure often exhibit significant biological activities, such as:

  • Antitumor Activity : Compounds with thiazole and pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the sulfanyl group suggests potential antibacterial and antifungal activities.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of thiazolo-pyrimidine derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting potential use in cancer therapy .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of thiazole derivatives. The compound demonstrated notable activity against Gram-positive bacteria, indicating its potential as an antibiotic agent .
  • Anti-inflammatory Studies : Research has shown that similar compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro, highlighting their therapeutic potential in managing inflammatory conditions .

Research Findings

Recent studies have provided insights into the pharmacological properties of thiazolo[4,5-d]pyrimidine derivatives:

  • Antioxidant Activity : These compounds have been reported to exhibit antioxidant properties, which may help protect against oxidative stress-related diseases .
  • Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer treatment .

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